Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate
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Overview
Description
Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate is a complex organic compound with a unique structure that combines a quinoline moiety with a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate typically involves multiple steps:
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Formation of the Quinoline Intermediate: : The synthesis begins with the preparation of the 7-methoxyquinoline intermediate. This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
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Pyridine Ring Formation: : The next step involves the formation of the pyridine ring. This can be done through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
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Coupling Reaction: : The quinoline and pyridine intermediates are then coupled through an etherification reaction. This involves the reaction of the hydroxyl group on the quinoline with a halogenated pyridine derivative in the presence of a base like potassium carbonate.
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Esterification: : Finally, the ester group is introduced through a reaction with methyl chloroacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate has shown potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases like cancer or infections.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic structure.
Mechanism of Action
The mechanism by which Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyridine rings can intercalate with DNA or bind to active sites of enzymes, inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate
- Methyl 2-(3-methoxy-5-((8-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate
Uniqueness
Compared to similar compounds, Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate is unique due to the specific positioning of the methoxy groups and the quinoline ring. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C₁₈H₁₉N₃O₅ and a molecular weight of approximately 357.36 g/mol. The structural features include a methoxy group, a quinoline moiety, and a pyridine ring, which are essential for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds featuring quinoline and pyridine structures. For instance, a study reported that derivatives of methoxyquinoline exhibited significant activity against various bacterial strains, including E. coli and C. albicans , with minimum inhibitory concentrations (MIC) as low as 7.812 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Compound 3l | E. coli | 7.812 |
Compound 3l | C. albicans | 31.125 |
Compound 3c | S. aureus | Moderate |
Compound 3d | P. aeruginosa | Moderate |
The antimicrobial action of methyl derivatives often involves disruption of bacterial cell membranes or inhibition of nucleic acid synthesis. The presence of the methoxy group enhances lipophilicity, improving cell membrane penetration and bioavailability .
Case Studies
- Study on Antituberculosis Activity : A series of quinolone derivatives were synthesized and tested for their antituberculosis properties, revealing that modifications at the methoxy positions significantly influenced efficacy . The presence of hydrophobic groups was found to enhance activity against Mycobacterium tuberculosis.
- Antibiofilm Activity : Another study evaluated the antibiofilm properties of similar compounds against uropathogenic strains, indicating that structural modifications could lead to enhanced antibiofilm effects, crucial for treating chronic infections .
Absorption and Bioavailability
The pharmacokinetic profile suggests that compounds with similar structures have favorable absorption characteristics, with many adhering to Lipinski's Rule of Five, indicating good oral bioavailability .
Toxicological Studies
Preliminary toxicological assessments indicate that these compounds exhibit low toxicity profiles in vitro, making them promising candidates for further development in therapeutic applications .
Properties
Molecular Formula |
C19H18N2O5 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl 2-[3-methoxy-5-(7-methoxyquinolin-4-yl)oxypyridin-2-yl]acetate |
InChI |
InChI=1S/C19H18N2O5/c1-23-12-4-5-14-15(8-12)20-7-6-17(14)26-13-9-18(24-2)16(21-11-13)10-19(22)25-3/h4-9,11H,10H2,1-3H3 |
InChI Key |
WKONMPOCOOUHGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)OC3=CC(=C(N=C3)CC(=O)OC)OC |
Origin of Product |
United States |
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